
Secalciferol
Overview
Description
Secalciferol (24R-24,25-dihydroxyvitamin D₃) is a metabolite of vitamin D₃, formed via hydroxylation of 25-hydroxyvitamin D₃ (calcifediol) by the enzyme CYP24A1. This reaction is part of the catabolic pathway that regulates vitamin D activity, ensuring homeostasis by reducing excess levels of active metabolites like calcitriol (1,25-dihydroxyvitamin D₃) . Elevated ratios of calcifediol to this compound indicate impaired CYP24A1 function, a key diagnostic marker in conditions like idiopathic infantile hypercalcemia (IIH) . Beyond its metabolic role, this compound has been identified in plant tissues (e.g., Epilobium angustifolium) and is implicated in anti-inflammatory processes, though its mechanisms remain less studied compared to other vitamin D derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
Secalciferol can be synthesized through the hydroxylation of cholecalciferol (vitamin D3)This hydroxylation is typically carried out using specific enzymes or chemical reagents under controlled conditions .
Industrial Production Methods
In industrial settings, this compound is produced through a combination of chemical synthesis and biotechnological processes. The production involves the use of microbial fermentation to produce the necessary intermediates, followed by chemical modifications to achieve the final product. The process is optimized to ensure high yield and purity of this compound .
Chemical Reactions Analysis
Types of Reactions
Secalciferol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the hydroxyl groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated and alkylated derivatives of this compound, which may have different biological activities and applications .
Scientific Research Applications
Pharmaceutical Applications
1. Treatment of Calcium and Phosphorus Disorders
Secalciferol is primarily used in the treatment of disorders related to calcium and phosphorus metabolism. It is particularly beneficial in conditions such as:
- Secondary Hyperparathyroidism : this compound helps manage elevated parathyroid hormone levels by regulating calcium levels in patients with chronic kidney disease.
- Osteoporosis : It aids in improving bone mineral density by enhancing calcium absorption.
2. Marker for Vitamin D3 Catabolism
this compound serves as a biomarker for assessing the catabolism of vitamin D3. It can predict serum 25-hydroxycholecalciferol response to vitamin D3 supplementation, which is essential for determining appropriate supplementation strategies in clinical settings .
3. Development of Vitamin D Analogues
Research into this compound has led to the development of various vitamin D analogues aimed at targeting specific therapeutic outcomes without the side effects associated with traditional vitamin D treatments. These analogues are designed to separate the beneficial effects on calcium homeostasis from other biological processes, thus allowing for more targeted therapies .
Clinical Research Applications
1. Cancer Research
There is growing evidence that vitamin D and its metabolites, including this compound, may play a role in cancer prevention and treatment. Laboratory studies suggest that vitamin D can inhibit tumor growth and modulate immune responses against cancer cells .
- Case Study Example : A study indicated that higher serum levels of vitamin D are associated with lower rates of colorectal cancer. However, clinical trials have yielded mixed results regarding supplementation's effectiveness in reducing cancer risk .
2. Autoimmune Diseases
Clinical trials have shown that vitamin D supplementation can reduce the incidence of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. The VITamin D and OmegA-3 TriaL (VITAL) found a 22% reduction in autoimmune disease incidence among participants taking vitamin D supplements .
3. Inflammation Reduction
Research indicates that this compound may help reduce inflammation, particularly in conditions like asthma and chronic obstructive pulmonary disease (COPD). A study demonstrated its potential to mitigate T-cell-mediated inflammation in lung tissues .
Table 1: Applications of this compound
Application Area | Description |
---|---|
Calcium and Phosphorus Disorders | Treatment for secondary hyperparathyroidism and osteoporosis |
Cancer Research | Potential role in inhibiting tumor growth |
Autoimmune Diseases | Reduction in incidence of diseases like rheumatoid arthritis |
Inflammation | Mitigation of inflammation in respiratory conditions |
Table 2: Clinical Studies Involving this compound
Study Title | Focus Area | Findings |
---|---|---|
VITamin D and OmegA-3 TriaL (VITAL) | Autoimmune diseases | 22% reduction in disease incidence with supplementation |
Vitamin D Supplementation and Cancer Risk | Cancer prevention | Mixed results; some associations found |
Vitamin D's Role in Inflammation | Respiratory conditions | Reduced inflammation observed in vitro |
Case Study 1: Vitamin D Supplementation Therapy
A recent case study involved a 23-year-old female medical student who was found to have low serum levels of 25-hydroxyvitamin D after winter months. She began a regimen of high-dose vitamin D3 supplementation, which successfully raised her serum levels within one month, highlighting the importance of monitoring and addressing vitamin D deficiency .
Case Study 2: Chronic Kidney Disease Management
In patients with chronic kidney disease experiencing secondary hyperparathyroidism, this compound has been shown to effectively lower parathyroid hormone levels while improving bone mineral density. This application underscores the compound's significance in managing mineral metabolism disorders .
Mechanism of Action
Secalciferol exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate homeostasis. Upon binding to VDR, this compound modulates the transcription of target genes, leading to increased calcium absorption in the intestines, enhanced bone mineralization, and regulation of parathyroid hormone levels .
Comparison with Similar Compounds
Comparison with Similar Vitamin D Compounds
Structural and Metabolic Differences
Vitamin D metabolites are distinguished by hydroxylation sites and enzymatic pathways:
- Calcitriol (1,25(OH)₂D₃) : Active hormone synthesized by CYP27B1 in the kidneys. Binds to vitamin D receptors (VDR) to regulate calcium absorption and bone health .
- Calcifediol (25(OH)D₃) : Precursor to calcitriol, hydroxylated in the liver by CYP2R1. Serum levels reflect vitamin D status .
- Calcitetrol (1,24,25(OH)₃D₃) : Further hydroxylation product of calcitriol by CYP24A1, marking its inactivation .
- Secalciferol (24,25(OH)₂D₃) : Direct metabolite of calcifediol via CYP24A1. Unlike calcitriol, it lacks a 1α-hydroxyl group, rendering it inactive in calcium regulation .
Functional Roles
Compound | Biological Role | Diagnostic Utility |
---|---|---|
This compound | Inactivates vitamin D; anti-inflammatory potential | CYP24A1 deficiency biomarker (via ratio) |
Calcitriol | Regulates calcium/phosphate; immune modulation | Hypercalcemia, renal failure |
Calcifediol | Vitamin D status indicator; precursor to active forms | Vitamin D deficiency assessment |
Tacalcitol | Synthetic analog (1,24(OH)₂D₃); treats psoriasis by modulating keratinocyte growth | Therapeutic monitoring |
This compound’s diagnostic value lies in its ratio to calcifediol (25(OH)D₃/24,25(OH)₂D₃), which distinguishes true CYP24A1 deficiency from low vitamin D availability. Absolute this compound levels alone are unreliable, as they correlate with calcifediol concentrations . In contrast, calcitriol levels are directly monitored in renal or parathyroid disorders .
Enzymatic and Pharmacokinetic Profiles
- CYP24A1 Dependency : this compound synthesis requires CYP24A1, whereas calcitriol depends on CYP27B1. Mutations in CYP24A1 lead to elevated calcitriol and calcifediol, causing hypercalcemia .
- Tissue Distribution : this compound accumulates in skin layers during topical applications, unlike systemic metabolites like calcitriol .
- Plant vs. Animal Biosynthesis: While this compound is rare in plants, sterols like stigmasterol dominate. Enzymes for this compound synthesis are absent in plant genomes (e.g., Quercus suber), suggesting horizontal gene transfer or environmental uptake in species where it is detected .
Research Findings and Clinical Implications
- CYP24A1 Diagnostics: A study of IIH patients showed a median 25(OH)D₃/24,25(OH)₂D₃ ratio of 44.1 (vs. 9.7 in controls), confirming its superiority over isolated this compound measurements .
- Therapeutic Potential: this compound’s anti-inflammatory properties are under exploration, contrasting with tacalcitol’s established use in psoriasis .
Data Table: Comparative Analysis of Vitamin D Metabolites
Compound | Hydroxylation Sites | Enzyme Involved | Biological Activity | Key Clinical Use |
---|---|---|---|---|
This compound | 24,25 | CYP24A1 | Inactive (catabolic) | CYP24A1 deficiency biomarker |
Calcitriol | 1,25 | CYP27B1 | Active (calcium regulation) | Renal osteodystrophy |
Calcifediol | 25 | CYP2R1 | Prohormone | Vitamin D status assessment |
Tacalcitol | 1,24 | Synthetic | Keratinocyte modulation | Psoriasis treatment |
Biological Activity
Secalciferol, also known as 24R,25-dihydroxyvitamin D3, is a significant metabolite of vitamin D that plays a crucial role in various biological processes. This article explores its biological activity, focusing on its mechanisms, effects on cellular functions, and implications for health.
This compound is characterized by the following properties:
Property | Value |
---|---|
CAS Number | 55721-11-4 |
Molecular Formula | C27H44O3 |
Molecular Weight | 416.637 g/mol |
Density | 1.1 ± 0.1 g/cm³ |
Melting Point | 63-65 °C |
Boiling Point | 571.1 ± 35.0 °C |
Flash Point | 241.5 ± 20.5 °C |
This compound is a fat-soluble secosteroid that influences calcium and phosphorus homeostasis and has anti-inflammatory properties .
This compound exerts its biological effects primarily through the activation of the vitamin D receptor (VDR). The VDR is a nuclear receptor that regulates gene expression related to calcium absorption and metabolism in various tissues, including the intestine, bone, and kidney .
Key Biological Activities:
- Calcium Homeostasis : this compound enhances intestinal absorption of calcium and phosphate, which is vital for maintaining bone health and preventing disorders like osteoporosis .
- Cell Proliferation and Differentiation : It has been shown to promote the proliferation of chondrocytes (cartilage cells) in the resting zone and inhibit matrix degrading enzymes, suggesting a role in cartilage health .
- Immune Modulation : this compound influences immune responses by inducing differentiation in immune cells such as polymorphonuclear leukocytes and HL-60 cells, which may enhance the body's defense mechanisms against infections .
Case Studies and Clinical Trials
- Bone Health : A study demonstrated that this compound increases osteocalcin synthesis in human osteoblasts when combined with calcitriol, indicating its potential in enhancing bone formation .
- Anti-inflammatory Effects : Research has suggested that this compound may have anti-inflammatory properties by modulating cytokine production in immune cells, which could be beneficial in conditions like gingivitis .
- Cancer Research : In vitro studies have shown that this compound can inhibit calcium channels in osteosarcoma cells, potentially offering insights into therapeutic strategies for bone-related cancers .
Comparative Analysis of Vitamin D Metabolites
The following table summarizes the biological activities of various vitamin D metabolites, including this compound:
Metabolite | Main Functions | Target Cells |
---|---|---|
Calcitriol (1,25(OH)₂D) | Calcium absorption, bone remodeling | Intestinal epithelial cells |
Calcidiol (25(OH)D) | Precursor to calcitriol; circulates in blood | Liver and kidneys |
This compound (24R,25(OH)₂D) | Anti-inflammatory effects; promotes chondrocyte proliferation | Osteoblasts and chondrocytes |
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for studying Secalciferol’s pharmacological mechanisms in ARDS?
Methodological Answer: Utilize in vitro models (e.g., human alveolar epithelial cells) to assess this compound’s impact on inflammation markers (IL-6, TNF-α) and oxidative stress pathways. For in vivo validation, employ murine ARDS models induced by lipopolysaccharide (LPS) or bacterial sepsis, monitoring PaO2/FiO2 ratios and histopathological changes . Ensure alignment with the Berlin criteria for ARDS severity classification (mild: 200–300 mmHg, moderate: 101–200 mmHg, severe: ≤100 mmHg) to standardize outcomes .
Q. How can researchers resolve contradictions in this compound’s efficacy reported across preclinical and clinical studies?
Methodological Answer: Conduct systematic meta-analyses comparing dosage regimens, patient subgroups (e.g., ARDS severity), and confounding variables (e.g., comorbidities). For preclinical discrepancies, validate results across multiple cell lines or animal strains. Prioritize studies adhering to ARDS diagnostic standards (e.g., Berlin criteria) to reduce heterogeneity .
Q. What biochemical pathways are implicated in this compound’s trypanocidal activity, and how can they be experimentally validated?
Methodological Answer: Screen this compound derivatives (e.g., BT1–BT14) against Trypanosoma cruzi epimastigotes using viability assays (e.g., resazurin-based). Use computational tools (e.g., molecular docking) to predict interactions with parasite-specific targets like sterol biosynthesis enzymes. Confirm mechanisms via RNA sequencing to identify dysregulated pathways (e.g., oxidative phosphorylation) .
Advanced Research Questions
Q. How should researchers design dose-response studies for this compound to balance efficacy and toxicity in ARDS models?
Methodological Answer: Implement a staggered dosing protocol: start with subtherapeutic doses (e.g., 0.1–1 mg/kg) in rodent models, escalating based on pharmacokinetic data (Cmax, AUC). Monitor multi-organ toxicity via serum biomarkers (creatinine, ALT) and histopathology. Use nonlinear regression models to calculate EC50/LC50 ratios and establish therapeutic windows .
Q. What statistical approaches are recommended for analyzing this compound’s heterogeneous clinical trial data?
Methodological Answer: Apply mixed-effects models to account for inter-study variability (e.g., differences in ARDS etiology). Use sensitivity analyses to test assumptions (e.g., missing data handling) and Bayesian methods for small sample sizes. Report outcomes with 95% confidence intervals, avoiding overemphasis on p-values unless pre-specified .
Q. How can cross-disciplinary methodologies enhance this compound’s mechanistic understanding in both infectious and inflammatory diseases?
Methodological Answer: Integrate omics data (proteomics, metabolomics) from ARDS and Chagas disease models to identify shared pathways (e.g., NF-κB signaling). Collaborate with computational biologists to build predictive networks linking this compound’s structure-activity relationships (SAR) to multi-disease targets .
Q. Methodological Best Practices
Q. What quality control measures are critical for ensuring reproducibility in this compound synthesis and characterization?
Methodological Answer: Document synthetic routes (e.g., benzothiazole ring formation) with HPLC purity ≥95% and NMR validation. For in vitro studies, include batch-to-batch consistency checks via mass spectrometry. Adhere to FAIR data principles by sharing raw spectra and chromatograms in public repositories .
Q. How should researchers address sampling bias in this compound clinical trials targeting ARDS subpopulations?
Methodological Answer: Stratify enrollment by ARDS risk factors (e.g., pneumonia vs. sepsis) and use adaptive trial designs to rebalance cohorts. Predefine exclusion criteria (e.g., chronic immunosuppression) and report attrition rates transparently. Validate findings in independent cohorts using propensity score matching .
Q. Data Interpretation and Reporting
Q. What frameworks are effective for reconciling this compound’s preclinical promise with limited clinical translation?
Methodological Answer: Apply the TRANSLATE checklist: assess species-specific differences in drug metabolism, validate biomarkers (e.g., cytokine panels) across models, and conduct reverse-translation studies using patient-derived samples. Publish negative results to mitigate publication bias .
Q. How can researchers optimize this compound’s pharmacokinetic-pharmacodynamic (PK-PD) modeling for personalized dosing?
Methodological Answer: Use population PK modeling (e.g., NONMEM) to identify covariates (e.g., renal function) affecting drug exposure. Link PK parameters to PD endpoints (e.g., PaO2/FiO2 improvement) via Emax models. Validate in virtual patient cohorts simulating ARDS heterogeneity .
Properties
CAS No. |
55721-11-4 |
---|---|
Molecular Formula |
C27H44O3 |
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(3R,6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,3-diol |
InChI |
InChI=1S/C27H44O3/c1-18-8-12-22(28)17-21(18)11-10-20-7-6-16-27(5)23(13-14-24(20)27)19(2)9-15-25(29)26(3,4)30/h10-11,19,22-25,28-30H,1,6-9,12-17H2,2-5H3/b20-10+,21-11-/t19-,22+,23-,24?,25-,27-/m1/s1 |
InChI Key |
FCKJYANJHNLEEP-AOWQBJNISA-N |
SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Key on ui other cas no. |
55721-11-4 40013-87-4 |
physical_description |
Solid |
Pictograms |
Acute Toxic; Health Hazard |
Synonyms |
(24R)-24,25-Dihydroxyvitamin D3 24,25 Dihydroxycholecalciferol 24,25 Dihydroxyvitamin D 3 24,25 Dihydroxyvitamin D3 24,25-Dihydroxycholecalciferol 24,25-Dihydroxyvitamin D 3 24,25-Dihydroxyvitamin D 3, (3beta,5Z,7E,24R)-Isomer 24,25-Dihydroxyvitamin D3 24R,25 Dihydroxycholecalciferol 24R,25-Dihydroxycholecalciferol Dihydroxyvitamin D3, 24,25 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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